BenchChemオンラインストアへようこそ!

N-(Phenanthren-4-YL)acetamide

Trace amine-associated receptor 5 TAAR5 agonist GPCR screening

N-(Phenanthren-4-YL)acetamide (CAS 24079-40-1) is a phenanthrene-based acetamide derivative with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.28 g/mol. It belongs to the broader class of polycyclic aromatic hydrocarbon (PAH) amides, which are recognized for their planar aromatic core that facilitates DNA intercalation and interactions with hydrophobic binding pockets in proteins.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 24079-40-1
Cat. No. B14699655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Phenanthren-4-YL)acetamide
CAS24079-40-1
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1C3=CC=CC=C3C=C2
InChIInChI=1S/C16H13NO/c1-11(18)17-15-8-4-6-13-10-9-12-5-2-3-7-14(12)16(13)15/h2-10H,1H3,(H,17,18)
InChIKeyZFGRQZOXTBUVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Phenanthren-4-YL)acetamide (CAS 24079-40-1) – Compound Class and Core Identity for Procurement


N-(Phenanthren-4-YL)acetamide (CAS 24079-40-1) is a phenanthrene-based acetamide derivative with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.28 g/mol . It belongs to the broader class of polycyclic aromatic hydrocarbon (PAH) amides, which are recognized for their planar aromatic core that facilitates DNA intercalation and interactions with hydrophobic binding pockets in proteins [1]. The compound features the acetamide substituent at the 4-position of the phenanthrene ring system, a regiochemical placement that influences its physicochemical profile—including a computed XlogP of 3.6, a topological polar surface area (TPSA) of 29.1 Ų, a single hydrogen bond donor, and a single hydrogen bond acceptor . These molecular descriptors place it within drug-like chemical space and distinguish it from other positional isomers that are commonly encountered in medicinal chemistry and chemical biology research programs.

Why Phenanthrene-Acetamide Positional Isomers Cannot Be Interchanged for N-(Phenanthren-4-YL)acetamide


Positional isomerism within the phenanthrene-acetamide series is not a trivial structural nuance; it dictates molecular recognition, metabolic fate, and biological readout. Early pharmacological mapping by Eddy (1935) demonstrated that the position of substitution on the phenanthrene nucleus profoundly influences pharmacodynamic activity, with 3-substituted derivatives exhibiting uniformly greater effectiveness than their 2- or 9-substituted counterparts [1]. For N-(Phenanthren-4-YL)acetamide, the 4-position places the acetamide group at a sterically and electronically distinct environment—adjacent to the bay region of the phenanthrene scaffold—compared to the 1-, 2-, 3-, or 9-isomers. This regiochemistry alters key molecular properties, including lipophilicity (XlogP 3.6 for the 4-isomer versus 4.02 for the 2-isomer) and hydrogen-bonding capacity [2]. Consequently, interpolating biological activity, toxicity, or physicochemical behavior from one positional isomer to another introduces risk of erroneous structure–activity relationship (SAR) interpretation and procurement of an incorrect chemical tool.

Quantitative Differentiation Evidence for N-(Phenanthren-4-YL)acetamide Versus Structural Analogs


TAAR5 Agonist Potency: N-(Phenanthren-4-YL)acetamide Compared with Reference Agonists

In a functional cAMP accumulation assay using HEK293 cells expressing mouse TAAR5, N-(Phenanthren-4-YL)acetamide exhibited agonist activity with an EC₅₀ > 10,000 nM (pEC₅₀ < 5.0), as measured by BRET after 20 minutes of incubation [1]. This potency is substantially lower than that of the endogenous TAAR5 agonist trimethylamine, which activates the receptor with an EC₅₀ in the low micromolar range, and considerably weaker than the synthetic agonist alpha-NETA, which has demonstrated TAAR5 activation at sub-micromolar concentrations [2]. The 4-isomer thus occupies a distinct potency bracket within the TAAR5 agonist landscape—useful as a low-potency reference ligand or scaffold for optimization, but not interchangeable with more potent TAAR5 tool compounds.

Trace amine-associated receptor 5 TAAR5 agonist GPCR screening

Lipophilicity (XlogP) Differentiation Between 4-Isomer and 2-Isomer of Phenanthrene Acetamide

The computed octanol–water partition coefficient (XlogP) for N-(Phenanthren-4-YL)acetamide is 3.6, while the corresponding 2-positional isomer (N-phenanthren-2-ylacetamide, CAS 4120-77-8) has a reported XlogP of 4.02 [1]. This difference of approximately 0.4 log units indicates that the 4-isomer is measurably less lipophilic than its 2-substituted counterpart. In drug discovery contexts, a ΔlogP of 0.4 units can translate into meaningful differences in membrane permeability, plasma protein binding, and metabolic clearance, making these two isomers non-substitutable in lead optimization programs where fine-tuning of lipophilicity is critical.

Physicochemical profiling Lipophilicity ADME prediction

Class-Level Positional Isomer Pharmacological Activity Hierarchy (Eddy, 1935)

A seminal structure–activity relationship study by Eddy (1935) systematically compared phenanthrene derivatives across multiple substitution positions. The study concluded that 3-substituted phenanthrene derivatives are uniformly more pharmacologically effective than derivatives bearing the same substituent at the 2- or 9-positions [1]. While this study evaluated carboxylic acids and their amides rather than acetamides specifically, the underlying principle—that the position of substitution on the phenanthrene nucleus is a primary determinant of biological activity—extends to the acetamide series. The 4-position, not included in Eddy's original comparison, sits adjacent to the 3-position in the phenanthrene ring and occupies a distinct electronic environment, suggesting that its pharmacological profile may differ from the well-characterized 2-, 3-, and 9-isomers.

Phenanthrene pharmacology Positional isomer SAR Historical benchmark

Dihydroorotase Enzyme Inhibition: Low-Potency Baseline

N-(Phenanthren-4-YL)acetamide was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at a single concentration of 10 µM at pH 7.37, yielding an IC₅₀ of 1.00 × 10⁶ nM (1 mM) [1]. This very low potency establishes the compound as essentially inactive against dihydroorotase at pharmacologically relevant concentrations. By comparison, known dihydroorotase and dihydroorotate dehydrogenase (DHODH) inhibitors such as leflunomide's active metabolite teriflunomide exhibit IC₅₀ values in the low micromolar to nanomolar range [2]. The inactivity of the 4-acetamide isomer against this target provides a useful negative control benchmark for phenotypic screening campaigns where dihydroorotase-mediated effects need to be ruled out.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Topological Polar Surface Area and Hydrogen-Bonding Simplicity Versus Heteroatom-Enriched Analogs

N-(Phenanthren-4-YL)acetamide possesses a topological polar surface area (TPSA) of 29.1 Ų and a single hydrogen bond donor and single hydrogen bond acceptor . This minimalist hydrogen-bonding profile contrasts with hydroxylated phenanthrene acetamide analogs such as N-(3-hydroxy-4-phenanthrenyl)acetamide (CAS 7470-18-0), which incorporates an additional phenolic –OH group and consequently has two H-bond donors and two H-bond acceptors with a higher TPSA . The lower TPSA and reduced H-bonding capacity of the 4-acetamide make it more membrane-permeable by prediction, while the hydroxylated analog would be expected to exhibit improved aqueous solubility but reduced passive diffusion. These physicochemical differences render the two compounds non-interchangeable for cellular permeability or oral bioavailability studies.

Drug-likeness Polar surface area Physicochemical differentiation

Recommended Research and Industrial Application Scenarios for N-(Phenanthren-4-YL)acetamide (CAS 24079-40-1)


Low-Potency TAAR5 Reference Ligand in GPCR Screening Cascades

Given its established EC₅₀ > 10,000 nM at mouse TAAR5 in a cAMP BRET assay [1], N-(Phenanthren-4-YL)acetamide can serve as a low-affinity reference agonist for TAAR5 screening cascades. Laboratories developing novel TAAR5 agonists can use this compound to define the lower boundary of the screening window, ensuring that hit identification thresholds are set appropriately above its potency level. This application leverages the compound's weak but measurable TAAR5 activity to calibrate assay sensitivity.

Positional Isomer Reference Standard for Analytical Method Development

The distinct physicochemical signature of N-(Phenanthren-4-YL)acetamide—XlogP 3.6, TPSA 29.1 Ų, single H-bond donor/acceptor —compared to its 2-isomer (XlogP 4.02) [2] makes it a valuable reference standard for developing and validating chromatographic separation methods (HPLC, UPLC) aimed at resolving phenanthrene acetamide positional isomers. Quality control laboratories and chemical suppliers can employ this compound as a system suitability standard to verify column selectivity and method specificity for isomer separation.

Negative Control for Dihydroorotase/DHODH Inhibitor Phenotypic Screening

With an IC₅₀ of 1.00 × 10⁶ nM against dihydroorotase [3], N-(Phenanthren-4-YL)acetamide is functionally inert toward this pyrimidine biosynthesis enzyme at typical screening concentrations. Cell biology and drug discovery groups investigating DHODH or dihydroorotase-dependent phenotypes can deploy this compound as a structurally matched negative control to confirm that observed antiproliferative effects are target-mediated rather than arising from nonspecific PAH cytotoxicity.

Scaffold for Structure–Activity Relationship Exploration of Phenanthrene Acetamides

The 4-position acetamide substitution represents an underexplored regiochemical space relative to the more extensively studied 2- and 9-acetamidophenanthrene derivatives. Medicinal chemistry teams seeking to diversify phenanthrene-based compound libraries can use N-(Phenanthren-4-YL)acetamide as a starting scaffold for systematic SAR exploration, guided by the class-level pharmacological precedence that positional isomerism profoundly impacts biological activity in this chemical series [4].

Quote Request

Request a Quote for N-(Phenanthren-4-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.